molecular formula C13H12ClNO B3034666 2-Chloro-N-(1-naphthylmethyl)acetamide CAS No. 204253-07-6

2-Chloro-N-(1-naphthylmethyl)acetamide

Cat. No.: B3034666
CAS No.: 204253-07-6
M. Wt: 233.69 g/mol
InChI Key: MWYNGSMWFHZTSM-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-naphthylmethyl)acetamide: is an organic compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . This compound is characterized by the presence of a chloro group attached to an acetamide moiety, which is further connected to a naphthylmethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

2-Chloro-N-(1-naphthylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-2’,6’-dimethylacetanilide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(1-naphthylmethyl)acetamide typically involves the reaction of 1-naphthylmethylamine with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 1-naphthylmethylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(1-naphthylmethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The naphthylmethyl group can undergo oxidation to form naphthylmethyl ketone or reduction to form naphthylmethyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Corresponding substituted amides.

    Hydrolysis: 1-naphthylmethylamine and acetic acid.

    Oxidation: Naphthylmethyl ketone.

    Reduction: Naphthylmethyl alcohol.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-naphthylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attacks by various biological molecules. The naphthylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,6-xylyl)acetamide
  • 2-Chloro-N-(hydroxymethyl)acetamide
  • 2-Chloro-N-(1-naphthyl)acetamide

Comparison:

  • 2-Chloro-N-(1-naphthylmethyl)acetamide is unique due to the presence of the naphthylmethyl group, which provides distinct hydrophobic interactions and steric effects compared to other similar compounds.
  • 2-Chloro-N-(2,6-xylyl)acetamide has a xylyl group, which may result in different reactivity and biological activity.
  • 2-Chloro-N-(hydroxymethyl)acetamide contains a hydroxymethyl group, making it more hydrophilic and potentially altering its solubility and reactivity.
  • 2-Chloro-N-(1-naphthyl)acetamide lacks the methyl group, which can influence its steric and electronic properties .

Properties

IUPAC Name

2-chloro-N-(naphthalen-1-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-8-13(16)15-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNGSMWFHZTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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